Product packaging for Urs-12-en-3-one(Cat. No.:)

Urs-12-en-3-one

Cat. No.: B1217262
M. Wt: 424.7 g/mol
InChI Key: DIFWJJFSELKWGA-ULFFALGTSA-N
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Description

Classification and Nomenclature of Ursane-Type Pentacyclic Triterpenoids

The classification and naming of complex natural products like Urs-12-en-3-one follow a systematic hierarchy to ensure clarity and precision in scientific communication.

Triterpenoids represent a large and structurally diverse group of natural products, with over 20,000 different structures reported. nih.gov Their classification is based on their biosynthetic origin and chemical structure. mdpi.com

The hierarchical classification is as follows:

Terpenoids (or Isoprenoids): A broad class of organic compounds derived from the assembly of five-carbon isoprene (B109036) units. foodb.cahmdb.ca

Triterpenoids: A subclass of terpenoids containing 30 carbon atoms, formed from the head-to-head condensation of two farnesyl diphosphate (B83284) (C15) units to produce squalene (B77637), a C30 precursor. nih.govrsc.org

Pentacyclic Triterpenoids: Triterpenoids characterized by a structural framework of five fused rings. These are further categorized based on their specific carbon skeleton. nih.govrsc.org Common skeletons include ursane (B1242777), oleanane (B1240867), lupane, hopane, and friedelane. nih.gov

Ursane-Type Triterpenoids: Also known as α-amyrin-derived pentacyclic triterpenoids, they are defined by a specific 6-6-6-6-6 pentacyclic carbocyclic ring system. sinica.edu.twrsc.org They are distinguished from their common isomers, the oleanane-type triterpenoids (derived from β-amyrin), by the position of a methyl group on the E-ring: at carbon C-19 for ursane and C-20 for oleanane. nih.gov

The compound this compound is known by several names in scientific literature. Its systematic name, derived from the IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules, precisely describes its chemical structure. However, trivial or common names are frequently used for convenience.

The most widely recognized synonym for this compound is α-Amyrenone. nih.govmedchemexpress.comchemicalbook.com This name indicates its relationship to its precursor, α-amyrin (Urs-12-en-3β-ol), where the hydroxyl group at the C-3 position is replaced by a ketone group. cymitquimica.com

Nomenclature and Identifiers for this compound
Identifier TypeIdentifierSource
Systematic NameThis compound nih.govnist.gov
IUPAC Name4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydropicen-3-one nih.govnih.gov
Common Synonymα-Amyrenone (alpha-Amyrenone) nih.govmedchemexpress.com
Other Synonymsa-Amyrone, 12-ursen-3-one, 3-Ketours-12-ene, 3-Oxours-12-ene nih.govnist.gov
CAS Registry Number638-96-0 nih.govnist.govnih.gov
Molecular FormulaC30H48O nih.govnih.gov
Molecular Weight424.7 g/mol nih.govnih.gov

Structural Framework and Stereochemical Considerations

The ursane skeleton is a rigid pentacyclic structure composed of five fused six-membered rings (A, B, C, D, and E). nih.gov This framework features a double bond, typically between carbons C-12 and C-13 in the C-ring, which is a characteristic feature of this group. researchgate.net

This compound possesses this core ursane structure with a ketone functional group at the C-3 position of the A-ring. The molecule is highly saturated, with numerous methyl groups attached at various positions, contributing to its lipophilic nature.

Stereochemistry is a critical aspect of ursane triterpenoids due to the presence of multiple chiral centers. scribd.com The specific three-dimensional arrangement of atoms and functional groups is crucial for their biological activity. The fusion of the five rings creates a complex and conformationally restricted structure. Detailed spectroscopic techniques, particularly 1D and 2D Nuclear Magnetic Resonance (NMR), are essential for the unambiguous assignment of the stereochemistry and the complete structural elucidation of these complex molecules. researchgate.net The specific stereoconfiguration at each chiral center in this compound dictates its unique shape and how it interacts with biological macromolecules.

Key Structural Features of this compound
FeatureDescriptionSource
Core SkeletonPentacyclic Ursane framework (5 fused six-membered rings) nih.gov
Key Functional GroupKetone at C-3 position nist.gov
UnsaturationOne double bond at C-12 researchgate.net
Chiral CentersMultiple stereocenters, leading to a complex 3D structure scribd.com

Overview of Research Trajectories in Ursane Triterpenoid (B12794562) Chemical Biology

Research into ursane triterpenoids has evolved from simple isolation and characterization to complex investigations into their biosynthesis, biological functions, and potential therapeutic applications. The chemical biology of these compounds is an active area of study.

Key research trajectories include:

Isolation and Structure Elucidation: A primary focus has been the isolation of novel ursane triterpenoids from various plant sources, particularly from families like Lamiaceae, Rubiaceae, and Rosaceae. rsc.orgresearchgate.net Modern analytical methods are employed to determine their precise structures. nih.gov

Biosynthetic Pathway Elucidation: Significant efforts are being made to understand the enzymatic pathways responsible for the synthesis of the ursane skeleton from squalene. nih.gov Advances in genomics and bioinformatics are helping to identify the specific enzymes, such as oxidosqualene cyclases and cytochrome P450s, involved in this complex process. oup.comnih.gov

Pharmacological Investigations: Ursane triterpenoids exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and hepatoprotective properties. sinica.edu.twnih.govmdpi.com Research is focused on understanding the mechanisms behind these effects and identifying the most potent compounds. researchgate.net

Structure-Activity Relationship (SAR) Studies: Researchers are systematically modifying the basic ursane structure to determine which functional groups and stereochemical configurations are essential for their biological activity. sinica.edu.twresearchgate.net For instance, studies have investigated how the number and position of hydroxyl and carboxyl groups influence the anticancer and anti-inflammatory effects of these compounds. nih.govmdpi.com

Synthetic Biology: Due to the complexity and often low yield of these compounds from natural sources, metabolic engineering and synthetic biology approaches are being developed. oup.com These strategies aim to produce high-value triterpenoids in microbial or plant-based systems for further study and potential commercial use. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O B1217262 Urs-12-en-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H48O

Molecular Weight

424.7 g/mol

IUPAC Name

(4aR,6aR,6bS,8aR,11R,12S,12aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydropicen-3-one

InChI

InChI=1S/C30H48O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h9,19-20,22-23,25H,10-18H2,1-8H3/t19-,20+,22+,23?,25+,27-,28+,29-,30-/m1/s1

InChI Key

DIFWJJFSELKWGA-ULFFALGTSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@H]1C)C)C

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C

Synonyms

alpha-amyrenone

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Urs 12 En 3 One

Distribution in Botanical Sources

The distribution of Urs-12-en-3-one is diverse, spanning multiple plant families and genera. Research has confirmed its presence in various species, often alongside other structurally related triterpenoids.

Specific Plant Species and Genera Identified

This compound and its isomers have been isolated from a range of plant species. Notably, its presence has been confirmed in the twigs of Shorea contorta and in the hexane (B92381) extract of Orthosiphon thymiflorus (a species within the Orthosiphon genus). nih.gov While not always explicitly identified as this compound, closely related ursane-type triterpenoids have been found in the stems and leaves of Microtropis fokienensis. nih.govoup.com

In some instances, the isomeric form, olean-12-en-3-one (B196042), has been identified, suggesting the potential co-occurrence of this compound. For example, olean-12-en-3-one has been isolated from the fronds of Adiantum capillus-veneris and the figs of Ficus vallis-choudae. scispace.comnih.gov The flowers of Inula japonica and various parts of Buddleja asiatica are also known to contain a variety of triterpenoids. researchgate.netmaxapress.com Similarly, triterpenoid (B12794562) saponins (B1172615) have been identified in the genus Aster, including species like Aster batangensis. mdpi.com Information regarding the specific presence of this compound in Diospyros morrisiana remains limited in the surveyed literature.

Table 1: Distribution of this compound and Related Triterpenoids in Selected Botanical Sources
Plant Species/GenusCompound IdentifiedPlant Part(s)
Shorea contortaThis compoundTwigs
Orthosiphon spp. (O. thymiflorus)This compoundNot specified in detail, hexane extract
Adiantum capillus-venerisOlean-12-en-3-oneFronds
Ficus vallis-choudaeOlean-12-en-3-oneFigs
Microtropis fokienensisUrsane-type triterpenoidsStems, Leaves
Buddleja asiaticaOleanane-type triterpenoidsNot specified in detail
Inula japonicaTerpenesFlowers
Aster incisus / A. batangensisTriterpenoid saponinsNot specified in detail / Roots

Plant Parts with Noted Accumulation

The accumulation of this compound and other triterpenoids is often localized to specific parts of the plant. For instance, in Shorea contorta, the twigs have been identified as a source of this compound. The fronds of the fern Adiantum capillus-veneris have been found to contain related triterpenoids. scispace.com In the case of Ficus vallis-choudae, the figs are the primary site of accumulation for olean-12-en-3-one. nih.gov The stems and leaves of Microtropis fokienensis are both reported to contain a variety of triterpenoids. nih.govoup.com For Orthosiphon species, the leaves are a known source of triterpenes.

Extraction Techniques from Natural Matrices

The extraction of this compound from plant materials is the initial and critical step in its isolation. The choice of solvent and extraction method significantly impacts the yield and purity of the resulting extract.

Solvent-Based Extraction Approaches

Solvent-based extraction is the most common method for obtaining triterpenoids from plant matrices. The selection of the solvent is based on the polarity of the target compound. For the relatively nonpolar this compound, solvents such as n-hexane and petroleum ether are frequently employed. Dichloromethane (B109758) has also been used effectively in the extraction of triterpenoids from Shorea contorta.

More polar solvents like ethanol (B145695) and methanol (B129727) are also utilized, often in successive extraction schemes to fractionate compounds based on polarity. For example, the extraction of triterpenoids from Microtropis fokienensis involved an initial extraction with methanol, followed by partitioning with ethyl acetate. mdpi.com Similarly, a mixture of dichloromethane and methanol (1:1) was used to extract triterpenoids from the figs of Ficus vallis-choudae. nih.gov

Table 2: Solvents Used in the Extraction of this compound and Related Triterpenoids
Plant SpeciesSolvent(s) Used
Shorea contortaDichloromethane
Ficus vallis-choudaeDichloromethane-Methanol (1:1)
Microtropis fokienensisMethanol, Ethyl acetate, n-hexane
Adiantum capillus-venerisHexane, Alcohol
General Triterpenoid Extractionn-hexane, petroleum ether, ethanol, methanol

Optimized Extraction Protocols and Considerations for Yield

To enhance the efficiency of extraction and maximize the yield of triterpenoids, various optimized protocols have been developed. Techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have gained prominence due to their ability to reduce extraction time and solvent consumption while increasing yield. vjs.ac.vnnih.gov

Factors that are critical to optimizing extraction include the solvent-to-material ratio, extraction time, and temperature. For instance, in the microwave-assisted extraction of triterpenoids, a solid-liquid ratio of 1:20 g/mL, a microwave power of 400 W, and an extraction time of 60 minutes were found to be optimal for Lactuca indica leaves. nih.gov Similarly, for the ultrasound-assisted extraction of triterpenoids from jujube, optimal conditions were determined to be a temperature of 55.14 °C, an ethanol concentration of 86.57%, an extraction time of 34.41 minutes, and a liquid-to-solid ratio of 39.33 mL/g. mdpi.com These optimized methods can significantly improve the efficiency of isolating compounds like this compound.

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the separation and purification of this compound.

Column chromatography is a fundamental technique used for the initial fractionation of the crude extract. Silica (B1680970) gel is a commonly used stationary phase, and a gradient of solvents with increasing polarity, such as mixtures of n-hexane and ethyl acetate, is employed to elute different compounds. orgsyn.org This method allows for the separation of triterpenoids from other classes of phytochemicals.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification and quantification of this compound. Reversed-phase HPLC, often with a C18 column, is frequently used. The separation of ursane (B1242777) and oleanane (B1240867) isomers, such as this compound and olean-12-en-3-one, can be particularly challenging due to their structural similarity. oup.comnih.gov The addition of modifiers like β-cyclodextrin to the mobile phase has been shown to improve the resolution of these isomers. nih.govresearchgate.net The mobile phase typically consists of a mixture of solvents like methanol and water, sometimes with the addition of a small amount of acid to improve peak shape. oup.com

Thin-Layer Chromatography (TLC) is also a valuable tool for monitoring the separation process and identifying fractions containing the target compound. researchgate.net

Column Chromatography Techniques (e.g., Normal Phase, Reverse Phase)

The initial and most crucial step in the isolation of this compound from a crude plant extract is typically column chromatography. researchgate.netphytojournal.com This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. rjptonline.org

For a compound like this compound, a normal-phase column chromatography approach is commonly employed. The process involves the following steps:

Preparation of Extract: Dried and powdered plant material, such as the aerial parts of a Salvia species, is first extracted with a suitable solvent like methanol or acetone (B3395972) to create a crude extract. phytojournal.comproquest.com

Stationary Phase: The stationary phase, typically silica gel (60-120 mesh), is packed into a long glass column to form a uniform bed. phytojournal.com

Sample Loading: The crude extract is concentrated and adsorbed onto a small amount of silica gel, which is then carefully loaded onto the top of the prepared column. rjptonline.org

Elution: A solvent system, known as the mobile phase, is passed through the column. The separation is achieved by gradually increasing the polarity of the mobile phase. This is known as gradient elution. A common gradient for isolating triterpenoids starts with a non-polar solvent like n-hexane, with the polarity being progressively increased by adding a more polar solvent such as ethyl acetate. jetir.org

Fractions are collected sequentially as the solvent flows out of the column. Each fraction is then analyzed, often using Thin Layer Chromatography (TLC), to identify which fractions contain the target compound. jetir.org Fractions with similar TLC profiles are pooled together for further purification.

ParameterDescription
Technique Normal-Phase Column Chromatography
Stationary Phase Silica Gel (e.g., 60-120 mesh)
Mobile Phase (Gradient) n-Hexane progressing to increasing percentages of Ethyl Acetate (e.g., 100:0 to 0:100 v/v)
Fraction Monitoring Thin Layer Chromatography (TLC)

High-Performance Liquid Chromatography (HPLC) and Preparative HPLC Methodologies

While column chromatography is effective for initial separation, it often yields semi-pure fractions. To achieve high purity, High-Performance Liquid Chromatography (HPLC) and, more specifically, Preparative HPLC (Prep-HPLC) are employed. ymc.co.jp Prep-HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material, with the goal of isolating compounds rather than just quantifying them. researchgate.net

A fraction containing this compound obtained from column chromatography would be subjected to Prep-HPLC for final purification. A reverse-phase column, such as a C18 column, is often used for this purpose.

ParameterTypical Condition
Technique Reverse-Phase Preparative HPLC
Stationary Phase (Column) C18 (Octadecylsilyl)
Mobile Phase A mixture of Methanol and Water or Acetonitrile and Water
Detection UV Detector (e.g., at 210-220 nm for the carbonyl group)
Outcome Isolation of this compound with high purity

The sample is dissolved in a suitable solvent and injected into the Prep-HPLC system. The mobile phase is pumped through the column, and as the separated compounds elute, they are detected by a UV detector. The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound. researchgate.net

Bioassay-Guided Fractionation Approaches in Isolation

In cases where the goal is to isolate compounds with a specific biological activity, a strategy known as bioassay-guided fractionation is used. nih.gov This approach involves systematically testing the fractions generated during the separation process for a particular biological effect, such as antimicrobial, anti-inflammatory, or cytotoxic activity. nih.govmdpi.com Triterpenoids from Salvia species are known to possess such activities. acs.orgnih.gov

The process would proceed as follows:

A crude extract of the plant is prepared and tested in a relevant bioassay (e.g., an anti-inflammatory assay).

If the crude extract is active, it is fractionated using column chromatography.

Each fraction is then tested in the same bioassay.

The most active fraction is selected for further separation, for instance, using preparative HPLC.

The resulting sub-fractions or pure compounds are re-tested, allowing researchers to pinpoint the specific compound responsible for the observed biological activity. nih.gov

This method ensures that the chemical isolation efforts are focused solely on the bioactive constituents of the extract, making it a highly efficient method for discovering active natural products like this compound.

Purity Assessment Methodologies Post-Isolation

After isolation, confirming the purity and structural identity of this compound is essential. A combination of chromatographic and spectroscopic techniques is used for this purpose. mdpi.com

High-Performance Liquid Chromatography (HPLC): The purity of the isolated compound is typically assessed using analytical HPLC. The compound is run on a calibrated system, and a pure sample should ideally show a single, sharp peak in the chromatogram. reddit.com Purity is often expressed as a percentage based on the peak area.

Mass Spectrometry (MS): This technique provides information about the mass of the molecule, which is crucial for confirming its identity. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula of the compound. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful method for elucidating the structure of an organic molecule. 1H NMR provides information about the hydrogen atoms in the molecule, while 13C NMR provides information about the carbon skeleton. A full suite of 1D and 2D NMR experiments can confirm the precise structure and stereochemistry of this compound. mdpi.com

A combination of these methods provides unequivocal evidence of the compound's identity and confirms that it has been isolated to a high degree of purity, free from other plant metabolites.

Chemical Synthesis and Derivatization Strategies of Urs 12 En 3 One

Semisynthetic Routes from Precursor Triterpenoids

Semisynthesis leverages abundant natural triterpenoids, such as oleanolic acid (OA) and ursolic acid (UA), as starting materials. These precursors possess the basic pentacyclic skeleton and require strategic functional group transformations to yield Urs-12-en-3-one or its derivatives.

Transformation from Oleanolic Acid via Erythrodiol (B191199) Intermediate

Oleanolic acid (OA), a widely available triterpenoid (B12794562), can be converted to this compound through several steps, often involving erythrodiol as an intermediate . A common strategy involves the reduction of the C-28 carboxylic acid group of OA to a primary alcohol, yielding erythrodiol (3β,28-dihydroxy-olean-12-ene) nih.gov. Subsequently, the C-3 hydroxyl group of erythrodiol is selectively oxidized to a ketone. Oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are frequently employed for this transformation, leading to the desired 3-oxo functionality .

Selective Oxidation and Reduction Steps in Synthetic Schemes

The synthesis of this compound and its derivatives often relies on precise control over oxidation and reduction reactions to achieve regioselectivity and stereoselectivity. For instance, in the modification of oleanolic acid, the C-3 hydroxyl group is a primary target for oxidation to a ketone. Reagents like Jones reagent (CrO₃ in H₂SO₄) or PCC are commonly used for this purpose . Conversely, reduction steps are vital for converting carbonyl groups back to alcohols or reducing other functionalities. For example, sodium borohydride (B1222165) (NaBH₄) is often used for the selective reduction of ketones to alcohols thieme-connect.com. The careful selection of reagents and reaction conditions is paramount to preserve the integrity of the triterpenoid skeleton while achieving specific functional group interconversions.

De Novo Synthesis Approaches and Challenges

De novo synthesis, the construction of the triterpenoid skeleton from simple organic molecules, represents a significant synthetic challenge due to the complex polycyclic structure and numerous stereocenters inherent in compounds like this compound thieme-connect.comrsc.org. While total synthesis provides access to novel analogs and allows for precise control over stereochemistry, it is often lengthy, low-yielding, and resource-intensive. The intricate nature of building the fused ring system and introducing specific functional groups at defined positions makes de novo synthesis a formidable undertaking in triterpenoid chemistry thieme-connect.comrsc.org.

Chemical Modification and Derivatization at Key Positions

The functionalization of this compound and related triterpenoids at specific carbon positions allows for the creation of diverse derivatives with potentially enhanced or altered biological activities.

Strategies for Functional Group Transformations at C-3, C-11, C-28, and Other Positions

Modifications at key positions are central to triterpenoid derivatization.

C-3 Position: The C-3 position, typically bearing a hydroxyl or ketone group, is a common site for modification. Oxidation of a C-3 hydroxyl group yields a ketone, as seen in the formation of this compound itself . Conversely, reduction of a C-3 ketone can yield a C-3 hydroxyl group, with stereoselectivity often being a consideration thieme-connect.comrsc.org. Esterification or etherification at the C-3 hydroxyl group is also a frequent strategy acgpubs.orgnih.govmdpi.com.

C-28 Position: The C-28 carboxylic acid group, present in precursors like oleanolic and ursolic acids, can be transformed into esters, amides, or reduced to an alcohol thieme-connect.comacgpubs.orgmdpi.commdpi.com. These modifications can significantly impact the compound's solubility, bioavailability, and biological activity mdpi.commdpi.com.

C-11 Position: While less commonly targeted than C-3 or C-28, modifications at C-11 have also been explored, such as the introduction of a ketone or hydroxyl group, which can influence the molecule's electronic properties and biological interactions sinica.edu.twthieme-connect.com.

Other Positions: Research has also explored functionalization at other positions, including C-2, C-23, and C-24, often through selective C-H oxidation or hydroxylation reactions, to generate novel derivatives with unique properties thieme-connect.comrsc.orgresearchgate.netnih.gov.

Introduction of Nitrogen Heterocycles and Other Moieties for Derivative Synthesis

A significant area of triterpenoid derivatization involves the conjugation of nitrogen-containing heterocyclic moieties to the triterpenoid scaffold. These hybrid molecules often exhibit enhanced anticancer and other therapeutic activities compared to the parent triterpenoids mdpi.comresearchgate.netnih.govnih.gov. Heterocycles such as indoles, pyrazoles, triazoles, piperazines, and pyridines have been successfully incorporated, typically via linkages at the C-3 or C-28 positions mdpi.comnih.govnih.govmdpi.com. These modifications can introduce new mechanisms of action and improve the pharmacological profile of the triterpenoid derivatives mdpi.comnih.gov.

Data Tables

Precursor/IntermediateKey Transformation Step(s)Product/DerivativeKey Reagents/ConditionsCitation
Oleanolic Acid (OA)Reduction of C-28 COOHErythrodiolLiAlH₄ nih.gov
ErythrodiolSelective Oxidation of C-3 OHThis compoundPCC or Dess-Martin periodinane
Oleanolic Acid (OA)C-3 OH Protection, C-28 COOH Reduction3-MethylerythrodiolNaH, Methyl ether protection, LiAlH₄ acgpubs.org
Ursolic Acid (UA)C-3 OH Esterification3-Acetoxy-urs-12-en-28-oic acidAc₂O, NEt₃ mdpi.com
Ursolic Acid (UA)C-28 AmidationUA-amide derivativesVarious amine linkers, coupling agents mdpi.commdpi.com

Compound List

this compound

Oleanolic Acid (OA)

Ursolic Acid (UA)

Erythrodiol

α-Amyrin

β-Amyrin

Betulinic Acid (BA)

Maslinic Acid

Corosolic Acid

Synthesis of Enone Functionalities in Ring Aunizin.org

The synthesis of enone functionalities within Ring A of ursane (B1242777) triterpenoids, such as this compound, typically involves the oxidation of a C3 hydroxyl group to a ketone. While the "12-en" designation indicates a pre-existing double bond in Ring C, the "3-one" signifies the ketone at position 3 in Ring A. Methods for establishing this C3-ketone often utilize oxidizing agents commonly employed for secondary alcohols.

Research has demonstrated the conversion of 3β-hydroxy ursane derivatives, like ursolic acid, to their corresponding 3-keto forms. Common oxidizing agents employed for this transformation include Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) mdpi.com. Swern oxidation is another established method for converting secondary alcohols to ketones unizin.org. These reactions are crucial for generating the α,β-unsaturated carbonyl system (enone) which is characteristic of the C3-one moiety in Ring A, potentially leading to enhanced synthetic and biological activities arkat-usa.org. The introduction of such enone functionalities can activate the ring for further conjugate addition reactions acs.org.

Table 1: Synthesis of Enone Functionalities in Ring A

Substrate Type (e.g., 3-Hydroxy Ursane)Oxidizing AgentProduct Type (e.g., 3-Keto Ursane)Key Reaction TypeReference Focus
Ursane Triterpenoid with 3β-OHPCC, PDCUrsane Triterpenoid 3-KetoneAlcohol Oxidation mdpi.com
Ursane Triterpenoid with 3β-OHSwern ReagentsUrsane Triterpenoid 3-KetoneAlcohol Oxidation unizin.org
Ursane Triterpenoid with 3β-OHJones ReagentUrsane Triterpenoid 3-KetoneAlcohol Oxidation

Preparation of Imino and Phthalic Acid Derivativesmdpi.com

The C3 ketone in this compound serves as a reactive site for the preparation of various derivatives, notably imines and phthalic acid derivatives.

Imino Derivatives: Imines, also known as Schiff bases, are formed through the condensation reaction between a ketone and a primary amine. This reaction typically proceeds under mildly acidic conditions, often catalyzed by acids, and involves the elimination of water unizin.orgmasterorganicchemistry.comlibretexts.orgchemistrysteps.com. The general mechanism involves nucleophilic addition of the primary amine to the carbonyl carbon, followed by proton transfers and dehydration to form the C=N double bond unizin.orglibretexts.orgchemistrysteps.com. For this compound, reaction with various primary amines can yield a diverse array of imine derivatives.

Phthalic Acid Derivatives: The preparation of phthalic acid derivatives often involves the reaction of the triterpenoid with phthalic anhydride (B1165640). For ursane triterpenoids with a carboxylic acid group (such as ursolic acid), reactions with phthalic anhydride in solvents like pyridine (B92270) can lead to the formation of mono- and di-substituted ester derivatives innovareacademics.inmdpi.comresearchgate.net. If this compound lacks a C28 carboxylic acid, functionalization might occur at other reactive sites or through different pathways involving phthalic anhydride.

Table 2: Preparation of Imino and Phthalic Acid Derivatives

Starting Material (Derivative of this compound)Reagent(s)Reaction TypeProduct ClassReference Focus
This compound (or related 3-ketone)Primary Amine (R-NH₂)Condensation/DehydrationImines (Schiff Bases) unizin.orgmasterorganicchemistry.comlibretexts.orgchemistrysteps.com
Ursane Triterpenoid with C28-COOHPhthalic Anhydride, PyridineEsterificationPhthalic Acid Esters innovareacademics.inmdpi.comresearchgate.net
Ursane Triterpenoid with C28-COOHPhthalic Anhydride, base (e.g., K₂CO₃)EsterificationPhthalic Acid Esters innovareacademics.in

Mechanistic Analysis of Chemical Reactions Involving Urs-12-en-3-oneinnovareacademics.in

Understanding the mechanisms of chemical reactions involving this compound is crucial for predicting product formation and optimizing synthetic routes. Key reactions include oxidation, reduction, and substitution.

Oxidation: Oxidation reactions can target various positions on the triterpenoid skeleton. The C3 ketone itself is generally stable to further oxidation under mild conditions, but allylic positions or other activated C-H bonds might be susceptible to oxidation depending on the reagents used mdpi.com. For example, oxidation of ursolic acid to form the C3-ketone is a common initial step mdpi.com. More complex oxidation pathways might involve specific reagents like m-chloroperbenzoic acid (mCPBA) or Ru-porphyrin oxidants, which can lead to epoxidation or hydroxylation at different ring positions mdpi.comresearchgate.net.

Reduction: The C3 ketone can be reduced to a secondary alcohol using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) masterorganicchemistry.comwikipedia.org. These reactions typically involve the nucleophilic attack of a hydride ion on the carbonyl carbon. The C12-C13 double bond is relatively unreactive to catalytic hydrogenation and oxidative reagents compared to typical alkenes bibliotekanauki.pl. Reduction of the double bond would require stronger reducing conditions.

Substitution: Substitution reactions can occur at various positions on the triterpenoid skeleton. Allylic positions, particularly those adjacent to the C12-C13 double bond or the C3 ketone, may be sites for substitution reactions. The neopentyl nature of certain carbons, such as C4 and C28, can limit their reactivity in SN2 reactions due to steric hindrance acs.org.

Table 3: Mechanistic Analysis of Key Reactions

Reaction TypeReagent ClassKey Mechanistic Step(s)Intermediate/Product TypeReference Focus
OxidationChromates (PCC, PDC)Nucleophilic attack by alcohol on Cr, followed by elimination of H₂O and Cr species.Ketone mdpi.com
OxidationmCPBAEpoxidation of double bonds or Baeyer-Villiger oxidation of ketones (depending on conditions).Epoxides, Esters researchgate.net
ReductionHydrides (NaBH₄, LiAlH₄)Nucleophilic attack of hydride (H⁻) on the carbonyl carbon.Alcohol masterorganicchemistry.comwikipedia.org
Imine FormationPrimary Amine + AcidNucleophilic addition of amine to carbonyl, proton transfer, protonation of hydroxyl, elimination of water, deprotonation of nitrogen to form C=N.Imine unizin.orgmasterorganicchemistry.comlibretexts.orgchemistrysteps.com

Biosynthetic Pathways and Enzymatic Mechanisms of Ursane Triterpenoids

Precursor Compounds in Triterpenoid (B12794562) Biosynthesis (e.g., Squalene (B77637), 2,3-Oxidosqualene)

The journey to triterpenoid formation commences with the synthesis of isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These C5 units are primarily derived from two metabolic routes: the mevalonate (B85504) (MVA) pathway, occurring in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in plastids mdpi.comresearchgate.netbiorxiv.org. These fundamental building blocks are sequentially condensed to form farnesyl pyrophosphate (FPP), a C15 precursor mdpi.combiorxiv.org.

The pivotal step in triterpenoid biosynthesis involves the head-to-head condensation of two FPP molecules, catalyzed by squalene synthase, to yield the linear C30 hydrocarbon, squalene researchgate.netbiorxiv.orgnih.gov. Squalene then undergoes epoxidation by the enzyme squalene epoxidase, converting it into the crucial acyclic precursor, 2,3-oxidosqualene (B107256) researchgate.netbiorxiv.orgnih.gov. This molecule serves as the direct substrate for the subsequent cyclization reactions that diversify the triterpenoid skeletons.

Cyclization Mechanisms Catalyzed by Oxidosqualene Cyclases (e.g., α-Amyrin Synthase)

The cyclization of 2,3-oxidosqualene is the first major scaffold-diversifying reaction in triterpenoid biosynthesis, catalyzed by a superfamily of enzymes known as oxidosqualene cyclases (OSCs) researchgate.netnih.govresearchgate.netmdpi.com. These enzymes orchestrate the complex folding and cyclization of the linear 2,3-oxidosqualene molecule through carbocationic intermediates. The specific conformation adopted by 2,3-oxidosqualene within the active site of an OSC dictates the resulting triterpene skeleton nih.govmdpi.com.

For the formation of ursane (B1242777) and oleanane (B1240867) skeletons, 2,3-oxidosqualene typically adopts a chair–chair–chair (CCC) conformation, leading to the generation of a dammarenyl cation intermediate nih.govmdpi.com. This intermediate then undergoes a series of cyclization and rearrangement steps to form pentacyclic skeletons. Specifically, the formation of α-amyrin, the direct precursor to ursane-type triterpenoids, is catalyzed by enzymes referred to as α-amyrin synthases (α-AS) nih.govresearchgate.netmdpi.comrsc.orgfrontiersin.org. Conversely, β-amyrin, the precursor for oleanane-type triterpenoids, is synthesized by β-amyrin synthases (β-AS) nih.govresearchgate.netmdpi.comrsc.orgfrontiersin.org. It is noteworthy that some OSCs are multifunctional, capable of producing both α-amyrin and β-amyrin rsc.orgnih.gov.

Subsequent Enzymatic Modifications Leading to Urs-12-en-3-one

Following the cyclization of 2,3-oxidosqualene to form α-amyrin (3β-hydroxy-urs-12-ene), further enzymatic modifications are required to yield this compound. The target compound, this compound, features a ketone group at the C-3 position and a double bond at the C-12 position within the ursane skeleton. The conversion of the 3β-hydroxyl group of α-amyrin to a ketone at the C-3 position is a critical step.

Research indicates that specific cytochrome P450 (CYP) enzymes are responsible for these subsequent modifications. For instance, CYP716A14v2 has been identified as an enzyme that catalyzes the oxidation of pentacyclic triterpenes, specifically leading to the formation of a carbonyl group at the C-3 position nih.gov. This enzymatic oxidation of the 3β-hydroxyl group of α-amyrin directly produces this compound, completing a key stage in the biosynthesis of certain ursane-type compounds. Other modifications, such as hydroxylation or carboxylation at different positions (e.g., C-28 to form ursolic acid), occur downstream of this process and are catalyzed by different sets of enzymes, including other CYPs and UDP-glycosyltransferases rsc.orgfrontiersin.orgrsc.orgresearchgate.net.

Genetic and Molecular Regulation of Ursane Biosynthesis in Plants

The intricate process of ursane triterpenoid biosynthesis is tightly regulated at the genetic and molecular levels within plant cells, ensuring appropriate production in response to developmental cues and environmental stimuli. The expression of genes encoding key enzymes, such as OSCs and CYPs, often exhibits tissue-specific patterns, with higher accumulation observed in certain organs like roots or stems, suggesting specialized roles for these tissues in triterpenoid production rsc.orgmdpi.com.

Key Enzymes and Intermediates in Ursane Triterpenoid Biosynthesis

Stage of BiosynthesisPrecursor/IntermediateProduct/TargetKey Enzyme(s)Relevant References
Squalene SynthesisIPP/DMAPPSqualeneFarnesyl pyrophosphate synthase, Squalene synthase mdpi.combiorxiv.org
EpoxidationSqualene2,3-OxidosqualeneSqualene epoxidase researchgate.netbiorxiv.orgnih.gov
Cyclization (Ursane type)2,3-Oxidosqualeneα-AmyrinOxidosqualene Cyclase (e.g., α-Amyrin Synthase) nih.govnih.govresearchgate.netmdpi.comrsc.orgfrontiersin.org
Oxidation at C-3 (Ketone)α-AmyrinThis compoundCytochrome P450 (e.g., CYP716A14v2) nih.gov
Further Modification (e.g.)α-AmyrinUrsolic Acid (C-28)Cytochrome P450s (e.g., IaAO1/CYP716A210), UDP-glycosyltransferases (UGTs) rsc.orgfrontiersin.orgrsc.orgresearchgate.net

Compound List

2,3-Oxidosqualene

α-Amyrin

β-Amyrin

Cytochrome P450 (CYP)

Dimethylallyl pyrophosphate (DMAPP)

Farnesyl pyrophosphate (FPP)

Isopentenyl pyrophosphate (IPP)

Lupeol

Oleanane

Oxidosqualene Cyclase (OSC)

Squalene

Squalene epoxidase

this compound

Ursane

Ursolic acid

Structural Elucidation and Advanced Spectroscopic Characterization of Urs 12 En 3 One

Spectroscopic Analysis of Derivatives for Structural Confirmation

The confirmation of structures for derivatives of Urs-12-en-3-one involves a multi-faceted spectroscopic approach, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These techniques are employed to identify structural modifications compared to the parent skeleton and to confirm the position and nature of newly introduced functional groups or alterations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for elucidating the complete structure of triterpenoid (B12794562) derivatives. Both ¹H NMR and ¹³C NMR provide critical information about the carbon-hydrogen framework and the presence of functional groups.

¹H NMR: Provides information on the number, type, and connectivity of protons. Characteristic signals for the ursane (B1242777) skeleton include those for methyl groups (often appearing as singlets or doublets in the aliphatic region), olefinic protons (typically around δ 5.0-5.5 ppm for a C-12 double bond), and protons adjacent to oxygen-containing functional groups (shifted downfield). For this compound derivatives, the signal for the proton at C-3 is absent due to the ketone, or its chemical shift is significantly altered if the C-3 position is modified. For instance, in α-amyrin (urs-12-en-3β-ol), the proton at C-3 appears as a multiplet around δ 3.2 ppm ub.edu. In derivatives where the C-3 position is esterified or otherwise modified, new signals corresponding to the ester/ether moiety and a shift in the C-3 region would be observed. Studies on ursolic acid derivatives, which share the ursane skeleton, demonstrate how NMR confirms modifications at C-3, C-11, and C-28 by observing new signals or shifts in existing ones mdpi.com. For example, the introduction of an ester at C-28 would lead to characteristic signals for the ester carbonyl and the alkyl chain of the ester researchgate.net.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound. High-resolution MS (HRMS) can accurately determine the molecular formula, which is a fundamental step in structural elucidation. Fragmentation patterns can reveal structural features, such as the presence of specific rings or functional groups, and aid in distinguishing between isomers. For example, the molecular formula of this compound derivatives can be confirmed by HRMS, and fragmentation patterns can indicate the location of modifications. GC-MS analysis has identified this compound in plant extracts, providing retention times and mass spectral data cabidigitallibrary.orgunirioja.es.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, a strong absorption band in the region of 1700-1720 cm⁻¹ would indicate the presence of the ketone carbonyl group at C-3. If derivatives possess hydroxyl groups, a broad band around 3200-3600 cm⁻¹ would be observed mdpi.comresearchgate.net. Ester functionalities in derivatives would typically show a strong carbonyl stretch around 1730-1750 cm⁻¹ mdpi.com.

Data Table Example: Spectroscopic Features of Ursane Triterpenoids and a Derivative

The following table illustrates typical spectroscopic signatures for the this compound core and highlights how these change in a derivative. While direct spectroscopic data for this compound itself is less commonly detailed in the provided snippets compared to its hydroxylated counterpart α-amyrin, the principles of derivative analysis are clear.

FeatureThis compound (Expected)α-Amyrin (Urs-12-en-3β-ol) ub.edu3β-Stearyloxy-urs-12-ene researchgate.netSignificance for Derivative Confirmation
IR (cm⁻¹) C=O stretch: ~1715OH stretch: ~3450; C-H stretch: ~2895OH stretch: Absent; C=O stretch (ester): ~1735; C-O stretch: ~1170Presence of C=O at ~1715 confirms ketone in parent. Absence of OH and presence of C=O ester (~1735) confirms esterification at C-3.
¹³C NMR (ppm) C-3 (Ketone): ~210-220C-3 (Alcohol): ~79.0; C-12: ~124.0; C-13: ~145.0C-3 (Ester-linked C): ~80.0; C-12: ~124.4; C-13: ~139.7Shift of C-3 from ketone (~215) to alcohol (~79) or ester-linked carbon (~80) clearly indicates modification at this position.
¹H NMR (ppm) C-3 H: AbsentC-3 H (Alcohol): ~3.2 (m)C-3 H: Absent (as C-3 is esterified); Stearyl chain signals: ~0.8-2.3Absence of C-3 proton signal in the parent ketone. Presence of a signal around δ 3.2 for the C-3 proton in the alcohol. New signals for the stearyl chain confirm esterification.
Mass Spectrometry M⁺ corresponds to C₃₀H₄₈O (MW: 424.7)M⁺ corresponds to C₃₀H₅₀O (MW: 426.7)M⁺ corresponds to C₄₈H₈₄O₂ (MW: 692.2)Molecular weight confirms the addition of the stearyl ester group to the ursane skeleton.

Summary of Spectroscopic Confirmation for Derivatives: The structural confirmation of this compound derivatives involves comparing the spectroscopic data of the isolated compound with that of known this compound or related ursane triterpenoids. Key diagnostic signals, particularly those related to the C-3 ketone and the C-12/C-13 double bond, are monitored for changes. For instance, if a derivative exhibits a ¹³C NMR signal around δ 215 ppm, it suggests the C-3 ketone is intact. However, if this signal shifts significantly, or if new signals indicative of hydroxyl, ester, or ether functionalities appear, it points to a modification at C-3. Similarly, changes in the olefinic region of the ¹³C NMR spectrum can indicate alterations at the C-12/C-13 double bond. The combined evidence from ¹H NMR, ¹³C NMR, 2D NMR, MS, and IR spectroscopy provides a robust basis for confirming the precise structure of this compound derivatives.

Compound List:

this compound

α-Amyrin (Urs-12-en-3β-ol)

β-Amyrin (Olean-12-en-3β-ol)

Ursolic acid (UA)

3β-Stearyloxy-urs-12-ene

N-[3-Oxo-urs-12-en-28-oyl]-3-amino-1-propanol

Mechanistic Studies of Biological Activities of Urs 12 En 3 One

Molecular and Cellular Target Identification

The biological effects of Urs-12-en-3-one are predicated on its interactions with specific molecular components within the cell. These interactions can lead to the modulation of enzymatic activities and the alteration of key signaling pathways.

Interaction with Specific Enzymes (e.g., Urease Inhibition, HIV Protease Inhibition, Phospholipase A2 Inhibition)

While direct studies on this compound's inhibition of urease, HIV protease, and phospholipase A2 are limited, the mechanisms of inhibition by related compounds offer potential insights.

Urease Inhibition: Urease, a nickel-containing metalloenzyme, is a target for inhibitors in the treatment of infections caused by bacteria like Helicobacter pylori. The primary mechanism of inhibition often involves the interaction of the inhibitor with the nickel ions in the enzyme's active site. nih.govnih.gov Inhibitors can act as chelators, forming complexes with the nickel ions and blocking the enzyme's catalytic activity. nih.gov The structure of the inhibitor, including the presence of functional groups with electronegative atoms and the absence of bulky groups, can influence its ability to access and bind to the active site. nih.gov

HIV Protease Inhibition: HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins. mdpi.comnih.gov A major class of inhibitors are peptidomimetics that act as competitive inhibitors, mimicking the natural substrate and binding tightly to the active site, thus preventing the cleavage of viral polyproteins. mdpi.comnih.gov The development of resistance often involves mutations in the protease that reduce inhibitor binding. plos.org Some inhibitors can also disrupt the dimerization of the protease monomers, which is essential for its activity. nih.gov

Phospholipase A2 (PLA2) Inhibition: Phospholipases A2 are enzymes involved in inflammatory processes through the release of arachidonic acid from cell membranes. nih.govnih.govresearchgate.net The inhibition of PLA2 can occur through various mechanisms. Some inhibitors bind directly to the enzyme's active site. nih.gov Others, particularly those with anti-inflammatory properties like certain terpenoids, may act by interfering with the enzyme's interaction with its phospholipid substrate at the lipid/water interface. researchgate.net The inhibition can be dependent on the substrate concentration, suggesting a mechanism where the inhibitor competes with the substrate for binding to the enzyme.

Modulation of Receptor Signaling Pathways (e.g., IGF-1R)

The insulin-like growth factor-1 receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell growth, proliferation, and survival. nih.govheraldopenaccess.usnih.gov Dysregulation of the IGF-1R signaling pathway is implicated in various cancers. nih.govheraldopenaccess.us

The activation of IGF-1R by its ligands, IGF-1 and IGF-2, initiates a cascade of intracellular signaling events. nih.govresearchgate.net This leads to the activation of two major downstream pathways:

The PI3K/AKT Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis. nih.gov

The RAS/RAF/MAPK Pathway: This pathway is primarily involved in stimulating cell proliferation. nih.govresearchgate.net

Modulation of this pathway by therapeutic agents can involve blocking ligand binding to the receptor or inhibiting the receptor's tyrosine kinase activity. nih.gov While direct evidence for this compound modulating the IGF-1R pathway is not yet established, studies on the related compound, ursolic acid, have shown that its effects on longevity in C. elegans involve the JNK-1 pathway, which acts independently of the insulin/IGF-1 signaling pathway. nih.gov This suggests that ursane (B1242777) triterpenoids may influence cellular processes through pathways that are distinct from or parallel to IGF-1R signaling.

Identified Intracellular Protein Targets (e.g., CASP3, ERK1, JNK2)

Caspase-3 (CASP3): Caspase-3 is a key executioner caspase in the apoptotic pathway. nih.gov It is synthesized as an inactive procaspase and, upon receiving an apoptotic signal, is cleaved to form an active enzyme. nih.gov Activated Caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov Procaspase-9, activated on the apoptosome, is a direct activator of procaspase-3. nih.gov The interaction between these caspases is a critical step in the intrinsic cell death pathway. nih.gov While the direct interaction of this compound with Caspase-3 has not been detailed, the potential for triterpenoids to induce apoptosis suggests that this pathway could be a target.

ERK1 and JNK2: Extracellular signal-regulated kinase 1 (ERK1) and c-Jun N-terminal kinase 2 (JNK2) are members of the mitogen-activated protein kinase (MAPK) family. These kinases are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of these pathways is a key component of cellular signaling networks, including the downstream effects of IGF-1R activation. nih.gov A study on the closely related compound, ursolic acid, demonstrated that it induces the activation of JNK-1 in C. elegans, which is associated with increased lifespan. nih.gov This finding suggests that the JNK signaling pathway may be a target for ursane-type triterpenoids.

Pathways in Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is implicated in a variety of diseases. nih.gov

Free Radical Scavenging Mechanisms

Pentacyclic triterpenoids are known for their antioxidant properties. The primary mechanism for direct free radical scavenging is often through hydrogen atom donation to neutralize the radical species. mdpi.com The effectiveness of this action is frequently evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.govnih.govresearchgate.net

For ursane and oleanane (B1240867) triterpenoids, the presence of a hydroxyl group at the C-3 position is considered pivotal for their direct free radical scavenging ability. mdpi.com This hydroxyl group can act as a hydrogen donor. Research on oleanolic acid, which has a C-3 hydroxyl group, has shown that oxidation of this group to a carbonyl (ketone) function, as is present in this compound, leads to a significant decrease in its radical-scavenging potency. mdpi.com This suggests that the direct free radical scavenging mechanism of this compound may be limited compared to its hydroxylated counterparts like ursolic acid. However, other structural features may contribute to some level of antioxidant activity. Studies on hydroxylated ursane triterpenes have demonstrated radical-scavenging activities comparable to that of alpha-tocopherol (B171835) (vitamin E). nih.gov

Table 1: Radical Scavenging Activity of Selected Ursane-Type Triterpenoids

Compound Assay Result Reference
2-oxopomolic acid DPPH Activity similar to α-tocopherol nih.gov
3-epi-2-oxopomolic acid DPPH Activity similar to α-tocopherol nih.gov
1-hydroxy-3-oxours-12-en-28-oic acid DPPH Activity similar to α-tocopherol nih.gov

Attenuation of Reactive Oxygen Species (ROS) Generation

Beyond direct scavenging, compounds can modulate oxidative stress by attenuating the cellular generation of ROS. ROS are produced from various sources within the cell, including the mitochondrial electron transport chain and enzymes like NADPH oxidases. nih.gov

While specific studies on this compound's effect on ROS generation are not widely available, the general antioxidant properties of triterpenoids suggest they may influence these pathways. Attenuation of ROS can be achieved by:

Inhibiting the activity of ROS-generating enzymes.

Enhancing the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase and catalase.

Stabilizing mitochondrial function to reduce electron leakage and subsequent superoxide formation. nih.gov

The investigation into how this compound and related 3-oxo-triterpenoids influence these cellular mechanisms is an area for further research to fully elucidate their role in modulating oxidative stress. researchgate.net

Table 2: Mentioned Compounds

Compound Name
This compound
Ursolic acid
Oleanolic acid
2-oxopomolic acid
3-epi-2-oxopomolic acid
1-hydroxy-3-oxours-12-en-28-oic acid
Coreanoside F(1)
alpha-tocopherol (vitamin E)

Mechanistic Insights into Anti-inflammatory Pathways

The anti-inflammatory properties of this compound, a pentacyclic triterpenoid (B12794562), have been attributed to its multifaceted influence on various signaling pathways and cellular responses integral to the inflammatory process. Research into its mechanisms of action has revealed its capacity to modulate the production of inflammatory mediators and interfere with the signaling cascades that perpetuate inflammatory responses.

Inhibition of Pro-inflammatory Cytokines and Enzymes

This compound has been identified as a constituent in plant extracts that exhibit significant anti-inflammatory effects. Triterpenoids, as a class of compounds, are recognized for their ability to suppress the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in macrophages stimulated with lipopolysaccharide (LPS). The underlying mechanism for this inhibition often involves the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation, including those encoding for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). By preventing the activation and nuclear translocation of NF-κB, triterpenoids can effectively curtail the production of these potent inflammatory mediators.

Modulation of Superoxide Anion Generation by Neutrophils

While direct studies on the effect of this compound on superoxide anion generation by neutrophils are not extensively detailed in the available literature, the broader class of triterpenoids has been investigated for their antioxidant properties. Neutrophils play a crucial role in the innate immune response, and a key feature of their activity is the production of reactive oxygen species (ROS), including the superoxide anion, through the action of the NADPH oxidase enzyme complex. This "oxidative burst" is essential for pathogen clearance but can also contribute to tissue damage in chronic inflammatory conditions. The potential for triterpenoids to modulate this process represents a significant area of interest in anti-inflammatory research.

Suppression of Elastase Release in Inflammatory Responses

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. Upon neutrophil activation at sites of inflammation, elastase is released into the extracellular space, where it can degrade a wide range of extracellular matrix proteins, contributing to tissue destruction. The regulation of neutrophil degranulation and the inhibition of elastase activity are key therapeutic targets in several inflammatory diseases. While specific data on the direct effects of this compound on elastase release is limited, the general anti-inflammatory profile of ursane-type triterpenoids suggests a potential role in modulating neutrophil functions.

Inhibition of Nitric Oxide Production in Macrophage Cell Lines

This compound has been found in natural sources, such as stingless bee propolis, which have demonstrated notable inhibitory effects on nitric oxide (NO) production in various human cancer cell lines. In the context of inflammation, nitric oxide is a key signaling molecule produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS). While NO has important physiological roles, its overproduction during chronic inflammation can lead to tissue damage and pathology. Extracts containing this compound have shown significant inhibitory activity on NO production, with IC50 values indicating potent effects. This inhibition is often linked to the suppression of iNOS expression at both the protein and mRNA levels.

Table 1: Inhibitory Effects of Compounds from Stingless Bee Propolis on Nitric Oxide (NO) Production

Compound/ExtractCell LineInhibitory EffectIC50 Value
Propolis ExtractHuman Cancer Cell LinesSignificant Inhibition0.48 ± 0.05 to 19.87 ± 0.21 µM

Note: The propolis extract contains a mixture of compounds, including this compound. The provided IC50 range represents the activity of various isolated flavonoids from the extract.

Alleviation of Downstream Signal Transduction Factors (e.g., NF-κB, STAT3)

The anti-inflammatory actions of this compound and related triterpenoids are closely linked to their ability to interfere with key intracellular signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a primary target. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Triterpenoids have been shown to inhibit this process, thereby preventing the expression of a cascade of inflammatory mediators. While the direct interaction of this compound with the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is less characterized, the crosstalk between NF-κB and STAT3 signaling in inflammation suggests that modulation of one pathway may influence the activity of the other.

Induction of Apoptotic and Autophagic Pathways

Beyond its anti-inflammatory effects, this compound has been implicated in the induction of programmed cell death pathways, namely apoptosis and autophagy, particularly in the context of cancer.

Research on propolis from the stingless bee Tetragonula biroi, which contains this compound, has demonstrated its ability to induce apoptosis in human cancer cells. Apoptosis is a regulated process of cell death characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The induction of apoptosis is a key mechanism for the elimination of damaged or cancerous cells. Propolis extracts containing this compound have been shown to trigger apoptosis, suggesting a potential anti-cancer activity.

Furthermore, there is evidence to suggest that compounds within these natural extracts can also modulate autophagy. Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. The role of autophagy in cancer is complex, as it can be both a survival mechanism and a pathway to cell death. In some contexts, the induction of autophagy has been linked to the inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a role in inflammation. The interplay between apoptosis and autophagy in response to treatment with this compound containing extracts is an area of ongoing investigation.

Antimicrobial Activity Mechanisms

In addition to its anti-cancer potential, this compound belongs to a class of compounds known for their antimicrobial properties.

The precise antibacterial mechanism of this compound is an area of ongoing research. However, the general mechanism for terpenes and triterpenoids often involves the disruption of bacterial cell membranes. nih.gov Due to their lipophilic nature, these compounds can penetrate the lipid-rich bacterial membranes, leading to increased permeability, loss of cellular contents, and ultimately, bacterial cell death. nih.gov One study identified a mixture containing α-amyrinone as having activity against Mycobacterium tuberculosis, although the specific contribution and mechanism of this compound were not isolated. researchgate.net

The antifungal activity of triterpenoids is a recognized area of study, though the specific pathways targeted by this compound are not clearly defined. General antifungal mechanisms for natural compounds can include the disruption of the fungal cell membrane integrity, inhibition of essential enzymes, or interference with fungal cell wall synthesis. mdpi.com There is currently no significant scientific literature available detailing the anti-termite mechanisms of this compound.

Research Data on a Mixture Containing this compound

A study on a synthesized binary mixture of α,β-amyrenone (which includes this compound) evaluated its ability to inhibit enzymes involved in carbohydrate and lipid absorption. The findings demonstrate the potential of this triterpenoid mixture. nih.gov

EnzymeTest SubstanceConcentrationInhibition Rate (%)StandardStandard ConcentrationStandard Inhibition Rate (%)
α-Glucosidaseα,β-Amyrenone Mixture1.6 µg/mL96.59 ± 0.52Acarbose60 µg/mL51.5
Lipase (B570770)α,β-Amyrenone Mixture100 µg/mL82.99 ± 1.51Orlistat3.125 µg/mL78.08
α-Amylaseα,β-Amyrenone Mixture100 µg/mL~25---

Limited Research Available on the Modulation of Gene Expression and Cellular Responses by this compound

Detailed mechanistic studies, including comprehensive data on the modulation of gene expression and specific cellular responses for the chemical compound this compound, are not extensively available in the public domain. While research into the broader family of ursane-type triterpenoids has revealed a variety of biological activities, specific investigations into the effects of this compound on genetic and cellular pathways are limited.

Consequently, the creation of detailed data tables and an in-depth analysis of research findings exclusively for this compound's influence on gene expression and cellular responses cannot be provided at this time due to the absence of specific scientific literature on this particular compound. Further research is required to elucidate the precise molecular mechanisms and cellular targets of this compound.

Structure Activity Relationship Sar Investigations of Urs 12 En 3 One and Its Derivatives

Impact of Functional Groups and Stereochemistry on Biological Activities

The biological activity of Urs-12-en-3-one derivatives is significantly influenced by the nature and position of functional groups, as well as their stereochemistry. Studies on ursane-type triterpenoids, including derivatives of this compound, have shown that modifications at various positions can drastically alter their efficacy and selectivity. For instance, the presence and position of hydroxyl groups play a critical role; generally, an increase in hydroxyl groups can attenuate certain activities, while the presence of a carboxyl group is often essential for specific biological effects mdpi.com. The C-3 position, where this compound features a ketone, is a common site for modification. For example, a 3α-hydroxy group on ursane-type triterpenoids has been observed to affect enzyme inhibition potency ekb.eg.

Stereochemistry is also paramount. While specific data for this compound derivatives regarding stereochemical impact on broad biological activities is detailed in broader triterpenoid (B12794562) SAR studies, it's understood that subtle changes in the spatial arrangement of atoms can lead to significant differences in receptor binding and biological response phcog.com. For example, the stereochemistry at various chiral centers within the triterpenoid skeleton dictates how the molecule interacts with biological targets.

Correlating Structural Modifications to Enzyme Inhibition Potency

Research into the SAR of ursane-type triterpenoids, including this compound derivatives, has established correlations between structural modifications and enzyme inhibition potency. For example, in studies targeting pancreatic lipase (B570770) (PL) and human carboxylesterase 1 (hCES1A), the acetyl group at the C-3 position of ursolic acid (a related ursane (B1242777) triterpenoid) was found to be essential for potent inhibition, with an IC50 of 0.75 µM for PL and 0.014 µM for hCES1A tandfonline.com. Similarly, for the inhibition of PTP1B, the integrity of the A-ring and the 12-ene moiety of ursane triterpenoids were important for activity, with 3α-hydroxy ursane derivatives showing inhibitory effects, while those with a 3α-hydroxy group were inactive in some contexts ekb.eg. The C-3 ketone in olean-12-en-3-one (B196042) (a close structural relative differing in stereochemistry) is critical for urease inhibition, with hydroxyl or carboxyl groups reducing efficacy .

Table 1: Enzyme Inhibition Potency of Ursane-Type Triterpenoid Derivatives

Compound/Derivative (Modification)Target Enzyme/ActivityIC50 ValueReference
Ursolic Acid (3-acetyl derivative)Pancreatic Lipase (PL)0.75 µM tandfonline.com
Ursolic Acid (3-acetyl derivative)Human Carboxylesterase 1 (hCES1A)0.014 µM tandfonline.com
Ursane-type triterpenoid (3α-hydroxy)PTP1B3.1 ± 0.2 to 18.8 ± 1.3 µmol/L ekb.eg
Olean-12-en-3-oneUreaseNot specified

Influence of Substituents on Cellular Signaling Modulation

Substituents on the ursane triterpenoid scaffold, including those related to this compound, significantly influence their ability to modulate cellular signaling pathways. Ursolic acid (UA), a prominent ursane triterpenoid, has been shown to affect various pathways involved in cancer progression. For instance, it can arrest cervical cancer cell lines by impacting the mitochondrial intrinsic pathway and suppressing the ERK1/2 MAPK pathway ekb.eg. Furthermore, UA has been reported to influence the PI3K signaling pathway and upregulate death receptors via a p53-independent mechanism ekb.eg. In the context of anti-inflammatory activity, derivatives of ursolic acid have been synthesized to target specific pathways. For example, a derivative (compound 3) with a 1,2,4-triazolo[1,5-a]pyrimidine group showed potent COX-2 inhibitory activity (IC50 = 1.16 µM), indicating that specific substituents can modulate inflammatory signaling cascades mdpi.com. Modifications at the C-28 position, such as amination or esterification, have also been shown to enhance biological activity, potentially by altering interactions with cellular targets involved in signaling mdpi.com.

Positional Effects of Derivatization on Apoptotic Induction

The position of derivatization on the this compound skeleton plays a crucial role in its capacity to induce apoptosis. Studies on ursane derivatives have indicated that modifications at specific positions can lead to enhanced apoptotic effects. For example, introducing amino acid derivatives with primary amino groups at the C-28 position of ursolic acid substantially enhanced its anticancer activity, with the mechanism involving apoptosis induction rsc.org. Research on other ursane derivatives has shown that modifications on the A and C rings, such as multiple oxygen substitutions on the A ring or oxidation at the 11th position of the C ring, can influence cytotoxic activity rsc.orgnih.gov. Furthermore, ursane derivatives have been identified that induce apoptosis through mitochondria-mediated pathways, often by modulating the expression of Bcl-2 family proteins, such as downregulating Bcl-2 and Bcl-XL, or altering the Bax/Bcl-2 ratio mdpi.com. For instance, isopropyl 3β-hydroxyurs-12-en-28-oate has been reported to induce apoptosis by downregulating Bcl-2 protein and causing mitochondrial membrane potential loss mdpi.com.

Advanced Research Methodologies and Techniques in Urs 12 En 3 One Studies

Molecular Docking and Computational Chemistry for Ligand-Target Interactions

Molecular docking and computational chemistry are pivotal in elucidating the interactions between small molecules like Urs-12-en-3-one and their biological targets at an atomic level. These in silico methods predict the binding affinity and orientation of a ligand within the active site of a protein, offering insights into the potential mechanism of action.

For the related compound, ursolic acid, molecular docking studies have been extensively used to identify and validate potential protein targets. For instance, docking simulations have shown that ursolic acid can stably bind to the proteins encoded by several key genes involved in cancer progression, such as STAT3, VEGFA, CASP3, TP53, IL1B, and CCND1. nih.gov The binding energies calculated from these simulations suggest a strong and stable interaction between ursolic acid and these target proteins. nih.gov Another study demonstrated through molecular docking that ursolic acid fits effectively into the binding site of the Protein Tyrosine Phosphatase 1B (PTP1B) enzyme, suggesting a potential mechanism for its observed anticancer activity. ekb.eg These computational approaches are instrumental in prioritizing targets for further experimental validation. nih.govekb.eg

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesReference
Ursolic AcidSTAT3-7.5Not specified nih.gov
Ursolic AcidVEGFA-7.8Not specified nih.gov
Ursolic AcidCASP3-8.2Not specified nih.gov
Ursolic AcidTP53-8.0Not specified nih.gov
Ursolic AcidIL1B-6.9Not specified nih.gov
Ursolic AcidCCND1-7.2Not specified nih.gov
Ursolic AcidPTP1BNot specifiedNot specified ekb.eg

Chemical Proteomics and Target Fishing Strategies

Chemical proteomics and "target fishing" are powerful techniques used to identify the cellular binding partners of a bioactive compound. These methods often involve immobilizing the compound of interest on a solid support to "fish" out its interacting proteins from a complex biological sample, such as a cell lysate.

In the context of related triterpenoids, chemical biology strategies have been employed to uncover the direct molecular targets of ursolic acid. By synthesizing a probe molecule derived from ursolic acid, researchers have been able to capture and identify its binding proteins from cell extracts. nih.gov This approach led to the identification of caspase-3 (CASP3) as a direct target of ursolic acid. nih.gov The interaction was further validated through molecular docking and downstream cellular assays, providing a clear example of how target fishing can elucidate the mechanism of action of a natural product. nih.gov

Cell-Based Assays for Mechanistic Investigations (e.g., Enzyme Activity in Cell Lysates, Cellular Signaling Pathway Analysis)

Cell-based assays are fundamental for investigating the biological effects of compounds like this compound in a physiologically relevant context. These assays can measure a wide range of cellular processes, from the activity of specific enzymes in cell lysates to the modulation of complex cellular signaling pathways.

Studies on ursonic acid have demonstrated its ability to induce apoptosis in gastric cancer cells through the mitochondrial pathway. nih.gov Furthermore, it has been shown to exert antimetastatic effects by inhibiting the ERK–CREB signaling pathway, which in turn downregulates matrix metalloproteinase (MMP)-2 and MMP-9. nih.gov In the case of ursolic acid, cell-based assays have revealed its capacity to inhibit the proliferation of various cancer cell lines. researchgate.net For example, in non-small-cell lung carcinoma cells, ursolic acid has been shown to inhibit proliferation and induce apoptosis by negatively regulating the β‐catenin/TCF4/CT45A2 signaling pathway. nih.gov

CompoundCell LineAssayKey FindingsReference
Ursonic AcidMGC-803 (Gastric Cancer)Apoptosis AssayInduces apoptosis via the mitochondrial pathway. nih.gov
Ursonic AcidA549, H1299 (NSCLC)Invasion AssayInhibits cell invasion by downregulating MMP-2 and MMP-9 via the ERK-CREB pathway. nih.gov
Ursolic AcidH1975 (NSCLC)Proliferation Assay, Apoptosis AssayInhibits proliferation and induces apoptosis by suppressing the β‐catenin/TCF4/CT45A2 pathway. nih.gov
Ursolic AcidT24 (Bladder Cancer)Cell Proliferation Assay (CCK-8)Inhibited cell proliferation in a concentration-dependent manner. nih.gov

Advanced Microscopy and Molecular Imaging for Cellular Localization and Dynamics

Advanced microscopy and molecular imaging techniques are crucial for visualizing the subcellular localization of compounds and their effects on cellular structures and dynamic processes. Techniques such as confocal microscopy and epifluorescence microscopy allow for high-resolution imaging of cellular events.

For instance, studies on ursolic acid have utilized molecular imaging to visualize its cellular localization. nih.gov By using a fluorescently tagged ursolic acid probe, researchers were able to observe its distribution within cells, providing insights into its sites of action. nih.gov Epifluorescence microscopy has been used to visualize rhodamine B-loaded self-assemblies of ursolic acid, demonstrating its potential as a component of drug delivery systems. researchgate.net Such imaging studies are vital for understanding how these compounds reach their intracellular targets and exert their biological effects.

Gene Expression Profiling and Proteomic Analysis in Response to this compound

Gene expression profiling and proteomic analysis provide a global view of the cellular response to a compound, revealing widespread changes in gene and protein expression. These "omics" approaches can uncover novel pathways and targets affected by the compound.

Transcriptome sequencing of cutaneous T-cell lymphoma cells treated with ursolic acid revealed significant alterations in the expression of 2,466 genes. tmrjournals.com This analysis provided a broad overview of the genetic pathways modulated by the compound, leading to the inhibition of cell proliferation. tmrjournals.com Proteomic analysis of HeLa cervical carcinoma cells treated with ursolic acid identified 25 proteins that were significantly altered, many of which are involved in apoptosis. nih.gov A more recent study using TMT-based proteomics on colorectal cancer cells treated with ursolic acid identified 438 upregulated and 366 downregulated proteins, pinpointing RPLP1 as a critical target. researchgate.net These comprehensive analyses are essential for building a complete picture of the molecular mechanisms underlying the biological activities of this compound and related compounds.

CompoundCell TypeMethodologyKey FindingsReference
Ursolic AcidCutaneous T-cell LymphomaTranscriptome SequencingAltered expression of 2,466 genes, indicating broad effects on cellular pathways. tmrjournals.com
Ursolic AcidHeLa (Cervical Carcinoma)2DE/MALDI-TOF-MS, SELDI-TOF-MSIdentified 25 significantly altered proteins, primarily involved in apoptosis. nih.gov
Ursolic AcidColorectal Cancer CellsTMT-based ProteomicsIdentified 438 upregulated and 366 downregulated proteins, with RPLP1 as a key target. researchgate.net

Future Directions in Urs 12 En 3 One Chemical Biology Research

Exploration of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of ursane-type triterpenoids, including Urs-12-en-3-one, begins with the cyclization of 2,3-oxidosqualene (B107256). nih.govoup.com This crucial step is catalyzed by oxidosqualene cyclases (OSCs), specifically α-amyrin synthase for the ursane (B1242777) skeleton. nih.gov The resulting α-amyrin undergoes subsequent modifications, primarily oxidation, to yield a diverse array of natural products. The formation of this compound involves the oxidation of the C-3 hydroxyl group of α-amyrin to a ketone.

Future research will focus on identifying novel enzymes and pathways to enhance and diversify the production of this scaffold. Key areas of investigation include:

Enzyme Discovery: Mining plant and microbial genomes for novel OSCs and tailoring enzymes like cytochrome P450s (CYPs) and alcohol dehydrogenases that can produce this compound or its precursors with greater efficiency and specificity. frontiersin.orgnih.gov Recent advances in genome sequencing and bioinformatics tools are accelerating the identification of genes involved in triterpenoid (B12794562) biosynthesis. nih.gov

Heterologous Production: Engineering microbial hosts such as Saccharomyces cerevisiae (yeast) and Escherichia coli to produce this compound. oup.com This synthetic biology approach involves introducing the necessary biosynthetic genes (e.g., for α-amyrin synthase and a suitable C-3 oxidase) into these platforms, which can be optimized for high-yield, sustainable production, overcoming the limitations of extraction from natural sources. researchgate.net

Pathway Elucidation: Investigating the complete biosynthetic pathway in various plant species. While the initial steps are known, the specific enzymes that perform the final oxidation and their regulation are often uncharacterized. researchgate.net Understanding these pathways can reveal new enzymatic tools for biotechnological applications. cas.cncas.cn

Enzyme ClassRole in this compound BiosynthesisFuture Research Focus
Oxidosqualene Cyclases (OSCs)Catalyze the cyclization of 2,3-oxidosqualene to α-amyrin, the precursor of the ursane skeleton. nih.govDiscovery of OSCs with higher efficiency and product specificity from diverse organisms.
Cytochrome P450s (CYPs)Mediate the oxidation of the triterpenoid scaffold, potentially including the C-3 position. frontiersin.orgIdentification and characterization of specific P450s responsible for forming the 3-oxo group.
Alcohol Dehydrogenases (ADHs)May also catalyze the conversion of the C-3 hydroxyl group to a ketone.Exploring the role of ADHs as an alternative or complementary enzymatic step in the pathway.

Development of Advanced Synthetic Methodologies for Complex Derivatives

The rigid, sterically complex structure of the this compound scaffold presents both a challenge and an opportunity for synthetic chemistry. newswise.com Its framework is an ideal starting point for creating new chemical entities with unique pharmacological profiles.

Future synthetic efforts will move beyond simple modifications to embrace more sophisticated and efficient strategies:

C-H Functionalization: Developing regioselective and stereoselective methods to directly modify the carbon-hydrogen bonds of the triterpenoid skeleton. This allows for the introduction of new functional groups at positions that are otherwise difficult to access, enabling the synthesis of novel analogues. rsc.org

Biomimetic Synthesis: Designing synthetic routes that mimic the cascade reactions found in natural biosynthetic pathways. nih.govscispace.comrsc.org These approaches can lead to highly efficient and elegant syntheses of complex derivatives.

Combinatorial Chemistry: Using the this compound core to generate large libraries of derivatives. For instance, attaching various heterocyclic moieties, such as oxadiazoles (B1248032) and triazoles, to the scaffold has shown promise in enhancing cytotoxic activity against cancer cell lines. nih.gov

Conjugate Synthesis: Linking this compound to other molecules, such as mitochondria-targeting cations or fluorescent dyes, to create hybrid compounds with targeted delivery or diagnostic capabilities. mdpi.commdpi.com

Unraveling Undiscovered Molecular and Cellular Mechanisms

While the broader class of ursane triterpenoids is known for activities like anti-inflammatory and anti-cancer effects, the specific molecular targets and cellular mechanisms of this compound are largely unknown. sinica.edu.twthieme-connect.com Future research must pivot towards a deep mechanistic understanding of its biological effects.

Key research avenues include:

Target-Based Screening: Systematically screening this compound and its derivatives against panels of known biological targets, such as kinases, proteases, and nuclear receptors. For example, related ursane triterpenoids have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2). sinica.edu.tw

Phenotypic Screening: Employing high-content imaging and other cell-based assays to identify the compound's effects on cellular processes like apoptosis, cell cycle progression, autophagy, and differentiation. thieme-connect.com

Mechanism of Action Studies: Once a biological effect is observed, detailed molecular studies are needed to pinpoint the exact mechanism. For instance, related compounds interfere with the glycosylation and cellular transport of proteins like ICAM-1, a mechanism that warrants investigation for this compound. nih.gov

Integration of Omics Data for Systems-Level Understanding of Biological Effects

To gain a holistic view of how this compound affects biological systems, future research will increasingly rely on the integration of multiple "omics" technologies. This systems biology approach can uncover complex interactions and novel pathways that are missed by single-target studies. acs.org

The primary strategies include:

Transcriptomics: Analyzing changes in gene expression (mRNA levels) in cells or tissues treated with this compound to identify which genetic pathways are activated or suppressed.

Proteomics: Quantifying changes in protein levels and post-translational modifications to understand the compound's impact on cellular machinery.

Metabolomics: Measuring fluctuations in small-molecule metabolites to map the compound's effects on cellular metabolism. researchgate.net

By integrating these datasets, researchers can construct comprehensive models of the compound's cellular impact. nih.govmaastrichtuniversity.nlmdpi.com For example, observing a change in the expression of genes involved in a specific metabolic pathway (transcriptomics) that corresponds to a change in the levels of metabolites in that pathway (metabolomics) provides strong evidence for that pathway being a target. nih.gov

Investigation of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study biological systems, often to identify and validate new drug targets. nih.gov The unique structure of this compound makes it a candidate for development into a highly specific probe.

Future work in this area will involve:

Probe Synthesis: Chemically modifying this compound to create a probe. This typically involves adding a photo-activatable group (for covalent cross-linking to a target protein) and a reporter tag, such as biotin (B1667282) or an alkyne, for subsequent detection and purification. nih.gov

Target Identification: Using techniques like Activity-Based Protein Profiling (ABPP) and other chemical proteomics methods to identify the direct protein targets of the this compound probe in a complex biological sample, such as a cell lysate or even in living cells. nih.govwikipedia.orgnomuraresearchgroup.com ABPP uses chemical probes that react with mechanistically related classes of enzymes, allowing for a functional readout of enzyme activity. nih.govuni-koeln.de

Target Validation: Once a target is identified, further experiments are required to confirm that the interaction is responsible for the observed biological effect. This powerful, unbiased approach can uncover entirely new drug targets and mechanisms of action. mdpi.com

TechniqueDescriptionApplication for this compound
Photoaffinity Labeling (PAL)A probe with a photo-activatable group is used to covalently bind to its target protein upon UV irradiation. nih.govTo identify the direct binding partners of this compound in an unbiased manner.
Activity-Based Protein Profiling (ABPP)Uses active-site directed chemical probes to map protein functionality directly in complex proteomes. nomuraresearchgroup.comTo determine if this compound inhibits a specific class of enzymes (e.g., hydrolases) and to identify which members of the family are targeted.
Chemical ProteomicsA broad set of techniques using chemical tools to study proteins on a proteome-wide scale. frontiersin.orgTo globally map the protein interaction landscape of this compound and its derivatives.

Academic Research Potential in Diverse Biological Applications

The academic potential of this compound lies in its utility as both a tool for fundamental biological research and as a starting point for translational science.

Scaffolds for New Chemical Entities: The rigid, three-dimensional structure of the ursane skeleton is an excellent scaffold for chemical synthesis. nih.gov It provides a defined orientation for functional groups, which can be used to design molecules that target specific protein surfaces or enzymatic active sites. Future academic research will focus on using this compound as the foundation for building novel inhibitors, agonists, or modulators of challenging biological targets. nih.govmdpi.com

Mechanistic Studies: Derivatives of this compound can be synthesized to probe specific biological questions. For example, by systematically altering the functional groups around the scaffold, researchers can perform detailed structure-activity relationship (SAR) studies to understand how triterpenoids interact with their biological targets. researchgate.netresearchgate.net This can provide fundamental insights into molecular recognition and enzyme function. The compound and its analogues can serve as tools to dissect complex cellular pathways involved in cancer, inflammation, and metabolic diseases. thieme-connect.comnih.gov

Q & A

Q. How can researchers ensure reproducibility in this compound studies, particularly in pharmacological assays?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Documentation : Share raw data (e.g., NMR spectra, dose-response curves) in repositories like Zenodo.
  • Protocols : Publish step-by-step methods using platforms like Protocols.io .
  • Validation : Include internal replication cohorts and blinded analysis to reduce bias. Reference the ARRIVE guidelines for preclinical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.